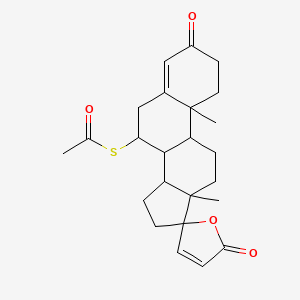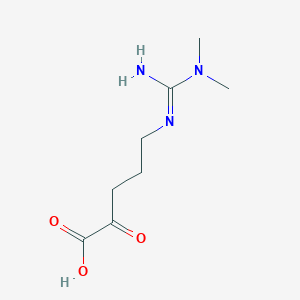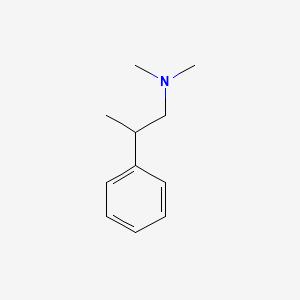
Delta-20-Spironolactone
Übersicht
Beschreibung
Delta-20-Spironolactone is a variant of Spironolactone . Spironolactone is primarily used to treat heart failure, edematous conditions such as nephrotic syndrome or ascites in people with liver disease, essential hypertension, low blood levels of potassium, secondary hyperaldosteronism (such as occurs with liver cirrhosis), and Conn’s syndrome (primary hyperaldosteronism) .
Wissenschaftliche Forschungsanwendungen
1. Effects on Adrenal Steroidogenesis
Spironolactone's impact on adrenal androgen and cortisol production has been studied, particularly in the context of hirsutism. In a study by Serafini and Lobo (1985), it was found that spironolactone can inhibit adrenal androgen production, although the effects on serum levels of certain androgens like DHEA remained unchanged. This suggests spironolactone's role in modulating steroidogenic enzyme activities (Serafini & Lobo, 1985).
2. Cardiovascular Effects in Chronic Heart Failure
Spironolactone has been shown to improve cardiac sympathetic nerve activity (CSNA) and prognosis in patients with chronic heart failure (CHF). A study by Kasama et al. (2013) demonstrated that spironolactone therapy led to better scintigraphic and echocardiographic outcomes and a lower incidence of fatal cardiac events in CHF patients (Kasama et al., 2013).
3. Antagonistic Effects on Mineralocorticoid Receptors
Spironolactone's ability to antagonize mineralocorticoid receptors has been explored in various conditions. Bauer et al. (2010) investigated its effects on cardiac haemodynamics and fibrosis in prednisolone-treated Sgcd-null mice, revealing beneficial impacts on myocardial contractility and prevention of steroid-induced deterioration of cardiac haemodynamics (Bauer et al., 2010).
4. Impact on Neurohumoral Factors and Left Ventricular Remodeling
A study by Tsutamoto et al. (2001) focused on spironolactone's effects on neurohumoral factors and left ventricular remodeling in patients with congestive heart failure. The findings showed significant decreases in left ventricular volume and mass, along with reduced plasma levels of ANP, BNP, and PIIINP, indicating an improvement in left ventricular remodeling and neurohumoral profiles (Tsutamoto et al., 2001).
5. Effects on Androgen Receptors
Spironolactone's androgen receptor antagonism has been investigated for its potential impact on conditions such as hirsutism, acne, and female-pattern hair loss. Studies have shown its efficacy in reducing symptoms related to excessive androgen activity, making it a valuable therapeutic option in dermatology and endocrinology (Young et al., 1987).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
S-(10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWOLKZQDUPWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Delta-20-Spironolactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












